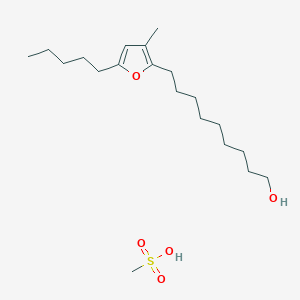

Methanesulfonic acid;9-(3-methyl-5-pentylfuran-2-yl)nonan-1-ol

説明

Methanesulfonic acid;9-(3-methyl-5-pentylfuran-2-yl)nonan-1-ol is a compound that combines the properties of methanesulfonic acid and a furan fatty acid derivative. Methanesulfonic acid is a colorless liquid with the molecular formula CH3SO3H, known for its strong acidity and ability to dissolve a wide range of metal salts . The furan fatty acid derivative, 9-(3-methyl-5-pentylfuran-2-yl)nonan-1-ol, is valued for its radical scavenging and antioxidative properties .

特性

CAS番号 |

88647-03-4 |

|---|---|

分子式 |

C20H38O5S |

分子量 |

390.6 g/mol |

IUPAC名 |

methanesulfonic acid;9-(3-methyl-5-pentylfuran-2-yl)nonan-1-ol |

InChI |

InChI=1S/C19H34O2.CH4O3S/c1-3-4-10-13-18-16-17(2)19(21-18)14-11-8-6-5-7-9-12-15-20;1-5(2,3)4/h16,20H,3-15H2,1-2H3;1H3,(H,2,3,4) |

InChIキー |

OTZQAPLRJITBRO-UHFFFAOYSA-N |

正規SMILES |

CCCCCC1=CC(=C(O1)CCCCCCCCCO)C.CS(=O)(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Methanesulfonic acid is typically produced through the oxidation of dimethylsulfide using oxygen from the air or chlorine . Another method involves the direct reaction between methane and oleum at around 50°C and 100 bar in the presence of a potassium persulfate initiator .

The furan fatty acid derivative, 9-(3-methyl-5-pentylfuran-2-yl)nonan-1-ol, can be synthesized through the enrichment and structural assignment of geometric isomers of unsaturated furan fatty acids. This process involves fractionation by countercurrent chromatography, silver ion, and silica gel column chromatography .

Industrial Production Methods: Industrial production of methanesulfonic acid has evolved over the years. Initially, it was produced by oxidizing dimethylsulfide, but this method had issues with product quality and explosion hazards . A more recent method involves the oxidation of dimethyldisulfide with nitric acid, which is then restored using atmospheric oxygen . This method is more efficient and environmentally friendly.

化学反応の分析

Types of Reactions: Methanesulfonic acid undergoes various chemical reactions, including esterification, alkylation, and electroplating . It is a non-oxidizing reagent, exhibiting high chemical stability against redox reactions and hydrolysis .

The furan fatty acid derivative, 9-(3-methyl-5-pentylfuran-2-yl)nonan-1-ol, can undergo reactions such as oxidation and substitution. The furan moiety is known for its radical scavenging properties, making it a valuable component in antioxidative reactions .

Common Reagents and Conditions: Common reagents used with methanesulfonic acid include methanol, diethyl ether, and various metal salts . The furan fatty acid derivative is often used in conjunction with chromatographic techniques for purification and analysis .

Major Products Formed: Major products formed from reactions involving methanesulfonic acid include esters, alkylated compounds, and electroplated metals . The furan fatty acid derivative forms antioxidative products that are valuable in various biological and industrial applications .

科学的研究の応用

Methanesulfonic acid is extensively used in green chemistry due to its strong acidity and biodegradability . It is employed as a Brønsted acid catalyst for esterification and alkylation reactions, and in biodiesel production . Its high solubility and electrochemical stability make it beneficial in electrochemical applications, such as electrodeposition and redox flow batteries .

The furan fatty acid derivative, 9-(3-methyl-5-pentylfuran-2-yl)nonan-1-ol, is valued for its radical scavenging and antioxidative properties. It is used in various biological samples and foods, contributing to their antioxidative capacity .

作用機序

Methanesulfonic acid acts as a strong acid, donating protons in various chemical reactions. Its molecular structure allows it to dissolve a wide range of metal salts and exhibit high chemical stability . The furan fatty acid derivative exerts its effects through radical scavenging, neutralizing free radicals and preventing oxidative damage .

類似化合物との比較

Methanesulfonic acid is similar to other alkylsulfonic acids, such as p-toluenesulfonic acid (PTSA), but it is unique in its liquid form and high solubility . The furan fatty acid derivative is compared to other furan fatty acids, such as E-9-(3-methyl-5-pentylfuran-2-yl)non-8-enoic acid and E-9-(3-methyl-5-pent-1-enylfuran-2-yl)nonanoic acid . These compounds share similar radical scavenging properties but differ in their specific molecular structures and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。